Technical Guide: L-Histidine-¹³C Hydrochloride Hydrate Certificate of Analysis Parameters
Technical Guide: L-Histidine-¹³C Hydrochloride Hydrate Certificate of Analysis Parameters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical parameters found on a Certificate of Analysis (CoA) for L-Histidine-¹³C Hydrochloride Hydrate. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control (QC) testing and specifications for this isotopically labeled amino acid. This document outlines the key analytical data, detailed experimental methodologies, and a standard workflow for the quality control process.
Core Certificate of Analysis Data
The following tables summarize the essential quantitative data and specifications for L-Histidine-¹³C Hydrochloride Hydrate, compiled from various industry sources. These parameters ensure the identity, purity, and quality of the material.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | L-Histidine-¹³C Hydrochloride Hydrate |
| Molecular Formula | ¹³C₆H₉N₃O₂ · HCl · H₂O |
| CAS Number | 201740-88-7 (for ¹³C₆ labeled) |
| Molecular Weight | ~215.59 g/mol (for ¹³C₆) |
| Appearance | White to off-white crystalline powder or colorless crystals. |
| Solubility | Soluble in water. |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Analytical Method |
| Chemical Purity (Assay) | ≥ 98% | HPLC |
| Isotopic Enrichment (¹³C) | ≥ 97 atom % | NMR Spectroscopy |
| Enantiomeric Purity | Report Value (typically >99% L-isomer) | Chiral HPLC or Specific Rotation |
Table 3: Physical and Other Properties
| Parameter | Specification | Analytical Method |
| Specific Optical Rotation | +8.9° to +9.5° (c=11 in 6M HCl) | Polarimetry |
| Water Content | Report Value | Karl Fischer Titration |
| Loss on Drying | ≤ 1.0% | Gravimetric |
| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric |
| Residual Solvents | Conforms to USP <467> | GC-HS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard industry practices.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of L-Histidine-¹³C Hydrochloride Hydrate and to detect any related impurities.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A filtered and degassed solution of 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v).
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Flow Rate: 1.0 mL/minute.
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Column Temperature: 25 °C.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation:
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Accurately weigh approximately 10 mg of L-Histidine-¹³C Hydrochloride Hydrate.
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Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
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Filter the solution through a 0.45 µm syringe filter before injection.
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Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
NMR spectroscopy is the definitive method for confirming the isotopic labeling position and determining the ¹³C enrichment.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterium oxide (D₂O).
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Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.7 mL of D₂O in an NMR tube.
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¹H NMR Protocol:
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Acquire a standard proton NMR spectrum.
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The ¹³C enrichment is determined by comparing the integrals of the ¹³C satellites to the main ¹²C-bound proton peak for a specific proton signal. The enrichment is calculated as: Atom % ¹³C = [Integral(¹³C satellites) / (Integral(¹³C satellites) + Integral(¹²C peak))] x 100%
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¹³C NMR Protocol:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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This confirms the positions of the ¹³C labels. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) is required to ensure accurate integration of the carbon signals.
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Polarimetry for Specific Optical Rotation
This analysis confirms the enantiomeric identity (L-form) of the histidine.
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Instrumentation: A calibrated polarimeter.
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Light Source: Sodium D-line (589 nm).
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Temperature: 20 °C.
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Sample Cell: 1 dm path length.
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Solvent: 6 M Hydrochloric Acid (HCl).
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Sample Preparation:
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Accurately weigh approximately 110 mg of the sample.
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Dissolve in 10 mL of 6 M HCl to achieve a concentration of 11 mg/mL.
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Ensure the solution is clear and free of bubbles before measurement.
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Procedure:
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Calibrate the instrument with the solvent blank (6 M HCl).
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Measure the optical rotation of the sample solution.
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The specific rotation is calculated using the formula: [α] = α / (l × c) Where:
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[α] is the specific rotation.
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α is the observed rotation in degrees.
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l is the path length in decimeters (dm).
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c is the concentration in g/mL.
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Quality Control Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the quality control process for L-Histidine-¹³C Hydrochloride Hydrate.
Caption: Quality Control Workflow for L-Histidine-¹³C Hydrochloride Hydrate.
This guide provides a foundational understanding of the quality parameters and analytical testing for L-Histidine-¹³C Hydrochloride Hydrate. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis and, if necessary, perform additional validation.
